REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([Br:15])[CH:7]=1.[CH3:16]O>>[CH3:16][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:6]([F:5])=[CH:7][C:8]=1[Br:15]
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Name
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|
Quantity
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2.6 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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5.18 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C(=O)O)C=C1)Br
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 19 h
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Duration
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19 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated
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Type
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CUSTOM
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Details
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purified via flash chromatography on silica (120 g)
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=C(C=C1)F)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |